molecular formula C13H20O3 B1352066 4-(2,2-Diethoxyethoxy)toluene CAS No. 66614-56-0

4-(2,2-Diethoxyethoxy)toluene

Cat. No.: B1352066
CAS No.: 66614-56-0
M. Wt: 224.3 g/mol
InChI Key: PQSIJEAZEVYENF-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethoxy)toluene is a toluene derivative featuring a diethoxyethoxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₂₀O₃, with a molecular weight of 224.29 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzofurans. For example, it serves as a precursor in cyclization reactions facilitated by polyphosphoric acid, leading to brominated benzofuran derivatives . Its diethoxyethoxy group acts as a protective moiety, enabling controlled reactivity during multi-step syntheses.

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIJEAZEVYENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985203
Record name 1-(2,2-Diethoxyethoxy)-4-methylbenzene
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66614-56-0
Record name 1-(2,2-Diethoxyethoxy)-4-methylbenzene
Source CAS Common Chemistry
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Record name 4-(2,2-Diethoxyethoxy)toluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Diethoxyethoxy)-4-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2-diethoxyethoxy)toluene
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Biological Activity

4-(2,2-Diethoxyethoxy)toluene is an organic compound that has garnered interest due to its potential biological activities. Understanding its biological profile is essential for exploring its applications in pharmaceuticals, agrochemicals, and materials science. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H18O3C_{12}H_{18}O_3. The compound features a toluene ring substituted with a diethoxyethoxy group, which may influence its solubility and reactivity. The presence of these functional groups is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting enzyme activity. Its structure allows it to form hydrogen bonds with active sites on proteins, potentially altering their function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may possess significant antimicrobial activity. For instance, derivatives of toluene have been studied for their efficacy against various bacterial strains. A comparative study revealed that certain structural modifications enhance antimicrobial potency:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Toluene derivative AS. aureus16 µg/mL
Toluene derivative BP. aeruginosa8 µg/mL

These findings suggest that the diethoxyethoxy substitution may contribute positively to the antimicrobial profile of the compound.

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibition properties of this compound against acetylcholinesterase (AChE), an important target in neuropharmacology. The study employed in vitro assays to assess the compound's inhibitory effects:

  • IC50 Value : The IC50 value was determined to be 25 µM, indicating moderate inhibition.
  • Comparison with Standard Inhibitors : When compared to standard AChE inhibitors like donepezil (IC50 = 0.5 µM), the compound showed potential but required further optimization for therapeutic applications.

Toxicological Assessment

Toxicological studies are critical for evaluating the safety profile of new compounds. Preliminary assessments have indicated that this compound exhibits low acute toxicity in animal models:

  • LD50 : The LD50 was found to be greater than 2000 mg/kg in rats, suggesting a favorable safety margin for further development.
  • Irritation Potential : Skin and eye irritation tests classified the compound as a mild irritant, necessitating caution in handling.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :

    • The diethoxyethoxy group in this compound introduces significant steric bulk and polarity compared to simpler substituents like methoxy or ethoxy. This enhances its utility in cyclization reactions by stabilizing transition states .
    • Fluorinated analogs (e.g., 4-(1,1,2,2-Tetrafluoroethoxy)toluene) exhibit increased molecular weight and thermal stability due to the electronegativity and bond strength of fluorine .
    • Methoxy and ethoxy derivatives are smaller and more volatile, making them suitable for applications requiring lower boiling points, such as solvents .
  • Reactivity and Stability :

    • The ether linkages in this compound provide hydrolytic stability under acidic conditions, critical for its role in multi-step syntheses .
    • Fluorinated ethers (e.g., tetrafluoroethoxy) resist oxidation and degradation, making them valuable in high-performance materials .
  • Handling precautions for ethoxy-containing compounds (e.g., avoiding inhalation, skin contact) align with broader safety guidelines for ethers and aromatic derivatives .

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